2-(2-Benzoyl-4-bromophenoxy)acetic acid

Catalog No.
S11235178
CAS No.
M.F
C15H11BrO4
M. Wt
335.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(2-Benzoyl-4-bromophenoxy)acetic acid

Product Name

2-(2-Benzoyl-4-bromophenoxy)acetic acid

IUPAC Name

2-(2-benzoyl-4-bromophenoxy)acetic acid

Molecular Formula

C15H11BrO4

Molecular Weight

335.15 g/mol

InChI

InChI=1S/C15H11BrO4/c16-11-6-7-13(20-9-14(17)18)12(8-11)15(19)10-4-2-1-3-5-10/h1-8H,9H2,(H,17,18)

InChI Key

QCXHRPLPQPZWKP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=C(C=CC(=C2)Br)OCC(=O)O

2-(2-Benzoyl-4-bromophenoxy)acetic acid is a chemical compound with the molecular formula C15H11BrO4C_{15}H_{11}BrO_4. It features a benzoyl group attached to a phenoxyacetic acid structure, where the phenoxy moiety has a bromine substituent at the para position. This compound is of interest due to its potential biological activities and applications in various fields, including pharmaceuticals and biochemistry. Its structural uniqueness arises from the combination of the benzoyl and bromophenoxy groups, which can influence its reactivity and interactions with biological targets.

The chemical behavior of 2-(2-benzoyl-4-bromophenoxy)acetic acid can be characterized by several types of reactions:

  • Esterification: The carboxylic acid group can react with alcohols to form esters.
  • Nucleophilic Substitution: The bromine atom can participate in nucleophilic substitution reactions, allowing for further derivatization.
  • Reduction: The carbonyl group in the benzoyl moiety can be reduced to form alcohols or other derivatives.
  • Decarboxylation: Under certain conditions, the carboxylic acid group may undergo decarboxylation.

These reactions highlight the compound's versatility in synthetic organic chemistry.

Research indicates that 2-(2-benzoyl-4-bromophenoxy)acetic acid exhibits various biological activities. It has been studied for its potential antioxidant properties, which are crucial in combating oxidative stress related to numerous diseases. Additionally, compounds with similar structures have shown anti-inflammatory and anticancer activities, suggesting that this compound may also possess such properties. Further studies are needed to elucidate its specific mechanisms of action and therapeutic potential.

The synthesis of 2-(2-benzoyl-4-bromophenoxy)acetic acid generally involves multi-step organic reactions:

  • Formation of the Benzoyl Group: The initial step often includes the acylation of phenol derivatives to introduce the benzoyl moiety.
  • Bromination: A bromination step introduces the bromine substituent at the para position on the phenoxy ring.
  • Acetic Acid Derivation: The final step involves coupling the modified phenol with acetic acid or its derivatives to yield the target compound.

These methods may vary based on specific reagents and conditions used, as highlighted in various synthetic studies .

2-(2-Benzoyl-4-bromophenoxy)acetic acid has potential applications in:

  • Pharmaceuticals: As a lead compound for developing new drugs targeting oxidative stress-related conditions.
  • Agriculture: Potential use as a herbicide or plant growth regulator due to its phenoxy structure.
  • Material Science: Investigated for incorporation into polymers or other materials for enhanced properties.

The compound's unique structure allows it to interact with various biological systems, making it a candidate for diverse applications.

Interaction studies involving 2-(2-benzoyl-4-bromophenoxy)acetic acid focus on its binding affinity with biological targets such as enzymes and receptors. Preliminary studies suggest that it may interact with cellular pathways involved in inflammation and cancer progression. Further research is needed to fully understand these interactions and their implications for drug development.

Several compounds share structural similarities with 2-(2-benzoyl-4-bromophenoxy)acetic acid:

Compound NameStructural FeaturesUnique Characteristics
4-Bromophenoxyacetic AcidContains a bromophenyl group but lacks benzoylSimpler structure; used as a herbicide
2-(4-Benzamidophenyl)acetic AcidContains an amide instead of a carbonylDifferent functional group; potential analgesic
4-Benzoylphenoxyacetic AcidLacks bromine substituentMore common in pharmaceutical applications

These comparisons illustrate how variations in functional groups and substituents can influence biological activity and application potential.

XLogP3

3.6

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

333.98407 g/mol

Monoisotopic Mass

333.98407 g/mol

Heavy Atom Count

20

Dates

Last modified: 08-08-2024

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